molecular formula C14H12N2 B8477201 1-(3-Methylphenyl)-1H-benzimidazole

1-(3-Methylphenyl)-1H-benzimidazole

Cat. No.: B8477201
M. Wt: 208.26 g/mol
InChI Key: RRLPVSYEGFKJMO-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1H-benzimidazole is a benzimidazole derivative characterized by a benzimidazole core substituted with a 3-methylphenyl group at the 1-position. Its molecular formula is C₁₄H₁₃N₃, with a molecular weight of 223.28 g/mol (calculated from ). The compound belongs to the phenylbenzimidazole family, which is notable for its structural versatility and applications in medicinal chemistry, particularly in drug discovery for parasitic infections and antimicrobial agents . The SMILES notation for the compound is n2c1cc(ccc1n(c2)c3cc(ccc3)C)N, and its InChIKey is YQNOQZALLOQMPY-UHFFFAOYSA-N .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(3-methylphenyl)benzimidazole

InChI

InChI=1S/C14H12N2/c1-11-5-4-6-12(9-11)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3

InChI Key

RRLPVSYEGFKJMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=NC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

1-(3-Methylphenyl)-1H-benzimidazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a series of N-alkylated derivatives demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 64 to 512 μg/mL . The structure-activity relationship suggests that longer alkyl chains enhance antibacterial efficacy, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus128
N-alkyl derivativeE. coli256
N-alkyl derivativeMRSA64

Antifungal Activity

The antifungal potential of this compound is also notable. Compounds derived from this structure have shown moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . The presence of specific substituents on the benzimidazole ring can significantly influence the antifungal potency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, one study reported that certain derivatives exhibited strong antiproliferative activity against the MDA-MB-231 breast cancer cell line, with IC50 values as low as 16.38 μM . The molecular docking studies further elucidated the interaction mechanisms between these compounds and crucial targets involved in cancer proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, derivatives of this compound have demonstrated anti-inflammatory effects. Some compounds showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes . For example, certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as new anti-inflammatory agents.

Synthesis and Structure-Activity Relationship

The synthesis of this compound is often achieved through various chemical reactions involving benzimidazole precursors and substituted phenyl groups. The choice of substituents significantly impacts the biological activity of the resulting compounds. Structural modifications can enhance lipophilicity, which is crucial for improving membrane permeability and overall bioactivity .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

  • Case Study 1 : A study synthesized a series of N-alkylated benzimidazole derivatives that were tested for antibacterial activity against multiple strains, revealing promising results particularly for compounds with longer alkyl chains.
  • Case Study 2 : Research on anticancer activity demonstrated that specific derivatives significantly inhibited the growth of breast cancer cells, suggesting potential for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Benzimidazole derivatives are distinguished by substituents on the benzimidazole core and pendant aromatic rings. Below is a comparative analysis of key compounds:

Table 1: Structural and Physical Properties of Selected Benzimidazole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
1-(3-Methylphenyl)-1H-benzimidazole 3-methylphenyl at 1-position C₁₄H₁₃N₃ 223.28 Structural scaffold for parasitic drug discovery
2-(4-Hydroxy-phenyl)-1H-benzimidazole 4-hydroxyphenyl at 2-position C₁₃H₁₀N₂O 210.23 Antimicrobial potential (literature alignment)
2-(3-Nitrophenyl)-1H-benzimidazole 3-nitrophenyl at 2-position C₁₃H₉N₃O₂ 239.23 High purity (95%), used in synthetic chemistry
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole Methyl and methylsulfanyl groups C₉H₁₀N₂S 178.25 Intermediate for functionalized derivatives
1-[2-(Morpholin-4-yl)ethyl]-1H-benzimidazole derivatives Morpholine-ethyl and aryl groups Varies (e.g., C₂₀H₂₁N₃O) Varies (e.g., 319.40) High yields (63–81%), varied melting points (91–167°C)

Key Observations :

  • Substituent Position : The position of substituents (e.g., 1- vs. 2-position) significantly impacts biological activity. For example, this compound is explored for antiparasitic applications, while 2-aryl derivatives (e.g., 2-(3-nitrophenyl)) are often intermediates in organic synthesis .
  • Functional Groups : Hydroxy, nitro, and morpholine groups enhance solubility or binding affinity. Morpholine-containing derivatives (e.g., compounds in ) exhibit improved pharmacokinetic profiles due to increased hydrophilicity .

Key Observations :

  • Reagent Role : Sodium metabisulfite (Na₂S₂O₅) is a common oxidizing agent in cyclization reactions, facilitating benzimidazole ring formation .
  • Yield Variability : Morpholine-ethyl derivatives achieve higher yields (63–81%) compared to hydroxy-phenyl analogs (18–19%), likely due to stabilized intermediates in the presence of morpholine .
Antiparasitic Potential:
  • Niclosamide, a structural analog, is FDA-approved for tapeworm infections, highlighting the therapeutic promise of this chemical class .
Antimicrobial Activity:
  • Morpholine-ethyl derivatives () are candidates for further biological screening due to their robust synthesis and structural diversity .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
PPA-mediated cyclization78–8595140°C, toluene, 12 hr
TiCp2Cl2 catalysis929860°C, THF, 6 hr
Acyl chloride route6588RT, CH2Cl2, 24 hr

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